molecular formula C15H22O5S B3829425 Methyl 3-acetyl-6-(2-ethylsulfanylpropyl)-2,4-dioxocyclohexane-1-carboxylate

Methyl 3-acetyl-6-(2-ethylsulfanylpropyl)-2,4-dioxocyclohexane-1-carboxylate

Cat. No.: B3829425
M. Wt: 314.4 g/mol
InChI Key: RDANDEOJKSBVOQ-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-6-(2-ethylsulfanylpropyl)-2,4-dioxocyclohexane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetyl-6-(2-ethylsulfanylpropyl)-2,4-dioxocyclohexane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Functional Groups: The acetyl, ethylsulfanylpropyl, and carboxylate groups are introduced through a series of substitution and addition reactions. These steps often require specific reagents and catalysts to ensure the correct placement of each functional group.

    Final Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-6-(2-ethylsulfanylpropyl)-2,4-dioxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups, such as reducing ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-acetyl-6-(2-ethylsulfanylpropyl)-2,4-dioxocyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-acetyl-6-(2-ethylsulfanylpropyl)-2,4-dioxocyclohexane-1-carboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes and pathways. The exact mechanism can vary based on the context in which the compound is used, such as in biological or chemical systems.

Comparison with Similar Compounds

Methyl 3-acetyl-6-(2-ethylsulfanylpropyl)-2,4-dioxocyclohexane-1-carboxylate can be compared to other similar compounds, such as:

    Methyl 3-acetyl-6-(2-methylsulfanylpropyl)-2,4-dioxocyclohexane-1-carboxylate: This compound has a similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    Methyl 3-acetyl-6-(2-ethylsulfanylbutyl)-2,4-dioxocyclohexane-1-carboxylate: This compound has a longer alkyl chain in the sulfanyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 3-acetyl-6-(2-ethylsulfanylpropyl)-2,4-dioxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5S/c1-5-21-8(2)6-10-7-11(17)12(9(3)16)14(18)13(10)15(19)20-4/h8,10,12-13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDANDEOJKSBVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C)CC1CC(=O)C(C(=O)C1C(=O)OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-acetyl-6-(2-ethylsulfanylpropyl)-2,4-dioxocyclohexane-1-carboxylate
Reactant of Route 2
Methyl 3-acetyl-6-(2-ethylsulfanylpropyl)-2,4-dioxocyclohexane-1-carboxylate
Reactant of Route 3
Methyl 3-acetyl-6-(2-ethylsulfanylpropyl)-2,4-dioxocyclohexane-1-carboxylate
Reactant of Route 4
Methyl 3-acetyl-6-(2-ethylsulfanylpropyl)-2,4-dioxocyclohexane-1-carboxylate
Reactant of Route 5
Methyl 3-acetyl-6-(2-ethylsulfanylpropyl)-2,4-dioxocyclohexane-1-carboxylate
Reactant of Route 6
Methyl 3-acetyl-6-(2-ethylsulfanylpropyl)-2,4-dioxocyclohexane-1-carboxylate

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